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molecular formula C13H9NO3S B8649468 N-(2-thienylmethyl)isatoic anhydride CAS No. 57385-08-7

N-(2-thienylmethyl)isatoic anhydride

Cat. No. B8649468
M. Wt: 259.28 g/mol
InChI Key: UCSCWNCGKBGVIC-UHFFFAOYSA-N
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Patent
US03978059

Procedure details

A mixture of 20 g. of N-(2-thienylmethyl)isatoic anhydride, 9 g. of 2-methylmercapto-imidazoline and 1 pellet of potassium hydroxide in about 300 ml. of dioxane is heated at reflux for 5 hours, the solvent then evaporated off and the residue dissolved in methylene chloride. After washing twice with water the solution is extracted 3 times with 1N. hydrochloric solution. Heating on a steam bath avoids precipitation and after filtering hot through celite, sodium bicarbonate solution is added and the resulting precipitate is recovered by filtering, washed with water, dissolved in methylene chloride and the methylene chloride exchanged for diethyl ether. The resulting precipitate is recovered by filtering, washed with diethyl ether and dried under reduced pressure at 40°C. to obtain 10-(2-thienylmethyl)-2,3-dihydro-imidazo[2,1-b]quinazolin-5(10H)-one, m.p. 124°-127°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][N:7]1[C:13](=O)[O:12][C:10](=O)[C:9]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:8]12.CSC1[NH:22][CH2:23][CH2:24][N:25]=1.[OH-].[K+]>O1CCOCC1>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][N:7]1[C:8]2[C:9](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:10](=[O:12])[N:22]2[CH2:23][CH2:24][N:25]=[C:13]12 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)CN1C=2C(C(=O)OC1=O)=CC=CC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1NCCN1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 20 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the solvent then evaporated off
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in methylene chloride
WASH
Type
WASH
Details
After washing twice with water the solution
EXTRACTION
Type
EXTRACTION
Details
is extracted 3 times with 1N
TEMPERATURE
Type
TEMPERATURE
Details
Heating on a steam bath
CUSTOM
Type
CUSTOM
Details
avoids precipitation
FILTRATION
Type
FILTRATION
Details
after filtering hot through celite, sodium bicarbonate solution
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
the resulting precipitate is recovered
FILTRATION
Type
FILTRATION
Details
by filtering
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
CUSTOM
Type
CUSTOM
Details
The resulting precipitate is recovered
FILTRATION
Type
FILTRATION
Details
by filtering
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 40°C.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)CN1C=2N(C(C3=CC=CC=C13)=O)CCN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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